molecular formula C12H11ClN2O B2897191 N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-65-9

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2897191
CAS No.: 478249-65-9
M. Wt: 234.68
InChI Key: MMJXRHGQHYDTRP-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-1H-indole-2-carboxamide
  • N-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxamide
  • N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Uniqueness

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-15-12(16)11-6-3-7-14-11/h1-7,14H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJXRHGQHYDTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330699
Record name N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-65-9
Record name N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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